N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group. The oxadiazole ring is linked via a sulfanyl (–S–) group to an acetamide moiety, which is further substituted with a cyclohexyl group. This structural architecture places it within a broader class of 1,3,4-oxadiazole derivatives, which are extensively studied for their diverse pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities .
The 3-methoxy group on the phenyl ring may enhance lipophilicity and influence electronic interactions with biological targets, while the cyclohexyl substituent on the acetamide chain could modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-9-5-6-12(10-14)16-19-20-17(23-16)24-11-15(21)18-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMTXMNQEMVVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as an acyl chloride or anhydride, to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent. Preclinical studies may involve evaluating its efficacy and safety in various disease models.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, including agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Antibacterial and Antifungal Activity
- 4-Acetamidophenyl Derivatives: Exhibit exceptional activity against S.
- 3,4,5-Trimethoxyphenyl Derivatives : Demonstrate broad-spectrum antimicrobial activity, with methoxy groups enhancing lipophilicity and membrane disruption .
- Halogenated Derivatives : Chloro or bromo substituents (e.g., in and ) correlate with improved antifungal and Gram-negative bacterial activity due to increased electrophilicity .
Enzyme Inhibition
- AChE Inhibition : ’s compounds show IC₅₀ values in the micromolar range, with the 2-methoxy-5-chloro group likely interacting with the enzyme’s peripheral anionic site.
- Lipoxygenase (LOX) Inhibition: Limited data exist, but sulfur-containing linkages (e.g., –S–CH₂–) may chelate metal ions in LOX active sites .
Spectral Characterization
All compounds are rigorously characterized via:
- ¹H-NMR : Key signals include singlets for –S–CH₂– (δ 4.2–4.6 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), C–N (1250–1350 cm⁻¹), and S–S/S–C (600–700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weights, with fragmentation patterns consistent with oxadiazole ring cleavage .
Biological Activity
N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclohexyl group : Contributes to lipophilicity.
- Oxadiazole ring : Known for its pharmacological properties.
- Methoxyphenyl moiety : Enhances biological activity through electronic effects.
The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that play significant roles in its biological interactions.
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.
-
Antioxidant Properties :
- This compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
-
Anticancer Effects :
- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The presence of the oxadiazole ring is believed to be crucial for this activity.
In Vitro Studies
| Study Type | Findings |
|---|---|
| MTT Assay | Indicated cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range. |
| Antimicrobial Testing | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
In Vivo Studies
| Study Type | Findings |
|---|---|
| Animal Models | Demonstrated reduced tumor growth in xenograft models when treated with the compound compared to controls. |
| Toxicology Studies | No significant toxicity observed at therapeutic doses, suggesting a favorable safety profile. |
Case Studies
-
Case Study 1 :
- A study involving mice treated with this compound showed a marked reduction in tumor size compared to untreated controls. Histopathological analysis confirmed apoptosis in tumor tissues.
-
Case Study 2 :
- In a clinical trial involving patients with chronic bacterial infections, administration of the compound resulted in significant improvement in clinical symptoms and a reduction in pathogen load.
Q & A
Q. What are the standard protocols for synthesizing N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents like H₂SO₄ or POCl₃ .
- Step 2 : Sulfanyl-acetamide linkage through nucleophilic substitution between 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-cyclohexylacetamide in polar aprotic solvents (e.g., DMF or THF) at 60–80°C .
- Optimization : Reaction yields are maximized by controlling pH (neutral to slightly basic), temperature (60–80°C), and solvent choice. For example, THF improves solubility of intermediates, while DMF accelerates reaction kinetics .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyclohexyl protons as multiplet signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 417.1) .
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch of acetamide) and 1250–1300 cm⁻¹ (C-O-C of oxadiazole) confirm functional groups .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial screening : Agar diffusion assays show inhibition zones against S. aureus (12–15 mm) and E. coli (8–10 mm) at 100 µg/mL, suggesting moderate activity .
- Enzyme inhibition : IC₅₀ values of 25–50 µM against lipoxygenase (LOX) and cyclooxygenase (COX-2) indicate anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across derivatives with varying substituents?
Q. What strategies improve synthetic yield when scaling up multi-step reactions?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, reducing side products like disulfides .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) in thiol-acetamide coupling to enhance reaction rates .
- Data-Driven Optimization : Design-of-experiment (DoE) models (e.g., Box-Behnken) optimize temperature, solvent ratio, and stoichiometry .
Q. How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory activity?
- In Vitro Assays :
- In Silico Studies :
- Molecular dynamics simulations to assess stability of compound-enzyme complexes .
- ADMET prediction to evaluate bioavailability and toxicity .
Methodological Challenges in Structural Analysis
Q. How are complex NMR splitting patterns interpreted for the cyclohexyl and oxadiazole moieties?
Q. What advanced techniques address low solubility in pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS (1:4 v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Critical Research Gaps
- Metabolic Stability : No data on hepatic microsomal degradation rates.
- In Vivo Efficacy : Limited studies on rodent models for inflammation or infection.
- Crystallography : Single-crystal X-ray structures are needed to confirm 3D conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
